N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide
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Overview
Description
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide is a synthetic compound known for its unique thiadiazole structure. The presence of benzylsulfanyl and methylphenylsulfanyl groups makes it a subject of interest in medicinal and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the cyclization of appropriate thiosemicarbazides in the presence of specific reagents:
Starting Materials: Benzyl halides, thioureas, and appropriate alkylating agents.
Reagents: Hydrochloric acid, sodium hydroxide, and solvents like ethanol or acetonitrile.
Conditions: Typically involves refluxing the reaction mixture for several hours under controlled temperatures (e.g., 80-100°C) until the desired thiadiazole ring structure is formed.
Industrial Production Methods: Industrial production focuses on optimizing yield and purity through continuous flow reactors and advanced purification techniques such as crystallization, chromatography, and recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide.
Reduction: May undergo reduction reactions to form sulfides or thiols.
Substitution: Likely to undergo nucleophilic substitution reactions due to the presence of aromatic sulfanyl groups.
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles like thiols, amines, and alcohols under mild heating conditions.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of simpler sulfides or thiols.
Substitution: Formation of substituted thiadiazoles with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Material Science: Useful in the development of advanced materials with unique electronic properties.
Antimicrobial Agents: Shows potential as an antimicrobial agent against various bacterial strains.
Cancer Research: Investigated for its role in inhibiting cancer cell growth due to its unique molecular structure.
Pharmaceuticals: Used in drug development for its potential therapeutic properties.
Agriculture: Employed in the synthesis of agrochemicals for pest control.
Mechanism of Action
Molecular Targets and Pathways: N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide is believed to exert its biological effects through interaction with specific enzymes and receptors:
Enzyme Inhibition: Inhibits key enzymes in microbial and cancer cell pathways.
Receptor Binding: Binds to cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Other Thiadiazoles:
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-chlorophenyl)sulfanyl]acetamide: Different substitution patterns result in varying biological activities and industrial applications.
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide: Fluorine substitution enhances its reactivity and potential therapeutic properties.
Uniqueness: The unique combination of benzylsulfanyl and methylphenylsulfanyl groups in N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide contributes to its distinct chemical reactivity and broad range of applications.
This deep dive into the world of this compound showcases its versatility and importance in various scientific and industrial domains. Hope you found this helpful!
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS3/c1-13-7-9-15(10-8-13)23-12-16(22)19-17-20-21-18(25-17)24-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQBFEITTSFTNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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